4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-methylphenylhydrazine under specific conditions to form the desired triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
4-Methylphenylhydrazine: A precursor used in the synthesis of the compound.
Uniqueness
4,6-Dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions.
Properties
Molecular Formula |
C15H16N6 |
---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H16N6/c1-9-4-6-12(7-5-9)13-18-15(21-20-13)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H2,16,17,18,19,20,21) |
InChI Key |
SEGUAGZIIKZCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.